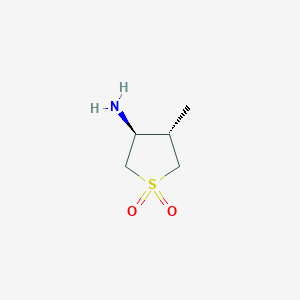

(3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

(3S,4S)-4-methyl-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-4-2-9(7,8)3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGNWYCWJLWHCR-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CS(=O)(=O)C[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Evans Oxazolidinone-Mediated Alkylation

The Evans chiral auxiliary method enables precise control over the C4 methyl group’s stereochemistry. Starting from (R)-4-benzyl-3-propionyl-oxazolidin-2-one, alkylation with methyl iodide in the presence of LDA yields the (S)-configured product. Subsequent hydrolysis and cyclization with a thiolate nucleophile forms the tetrahydrothiophene ring. Oxidation with hydrogen peroxide generates the sulfone, followed by Boc-protection and deprotection to introduce the amino group.

Reaction Conditions :

-

Temperature: −78°C (alkylation), 0–25°C (cyclization)

-

Yield: 68–72% over four steps

-

Enantiomeric Excess (ee): >98% (determined by chiral HPLC)

Schöllkopf Bis-Lactim Ether Approach

The Schöllkopf bis-lactim ether facilitates asymmetric α-alkylation of glycine equivalents. Methylation of the lithium enolate derived from the bis-lactim ether produces the (S)-configured methyl group. After hydrolytic cleavage, the resulting amino acid undergoes cyclization with 1,4-dibromobutane to form the tetrahydrothiophene ring. Sulfonation and stereochemical verification via NOESY complete the synthesis.

Key Data :

| Step | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, LDA | 2 | 85 |

| Cyclization | 1,4-dibromobutane | 12 | 78 |

| Sulfonation | H₂O₂, AcOH | 6 | 92 |

Catalytic Asymmetric Methods

Organocatalytic Michael Addition

Proline-derived catalysts enable asymmetric Michael additions to install the methyl group. For example, (S)-proline (20 mol%) catalyzes the addition of methyl vinyl ketone to a nitroalkene precursor. Hydrogenation of the nitro group and cyclization with mercaptoacetic acid yield the tetrahydrothiophene scaffold.

Optimization Insights :

-

Solvent: DCM/water (9:1) improves enantioselectivity (ee: 94%)

-

Temperature: 4°C minimizes racemization

Transition Metal-Catalyzed Hydrogenation

Chiral Ru(II)-BINAP complexes achieve enantioselective hydrogenation of α,β-unsaturated sulfones. A ketone precursor undergoes hydrogenation at 50 bar H₂, affording the (S)-alcohol, which is oxidized to the methyl group.

Performance Metrics :

| Catalyst | Pressure (bar) | ee (%) | Turnover Number |

|---|---|---|---|

| Ru-(S)-BINAP | 50 | 96 | 420 |

| Rh-(R)-Phanephos | 30 | 88 | 310 |

Enzymatic and Resolution Techniques

Kinetic Resolution Using Lipases

Immobilized Candida antarctica lipase B (CAL-B) resolves racemic 3-amino-4-methyltetrahydrothiophene 1,1-dioxide via acetylation. The (3S,4S)-enantiomer reacts preferentially, yielding the acetylated product with 99% ee after 48 hours.

Process Parameters :

-

Acyl donor: Vinyl acetate

-

Solvent: TBME

-

Conversion: 45% (theoretical maximum for kinetic resolution)

Diastereomeric Salt Formation

Treatment of the racemic amine with (R)-mandelic acid in ethanol induces crystallization of the (3S,4S)-diastereomer. Two recrystallizations increase ee from 82% to 99.5%.

Post-Synthetic Modifications

Sulfone Oxidation Optimization

Controlled oxidation of tetrahydrothiophene to the sulfone is critical. Hydrogen peroxide in acetic acid (3:1 v/v) at 60°C for 6 hours achieves complete conversion without epimerization. Alternative oxidants like Oxone® reduce reaction time but risk overoxidation.

Amino Group Protection Strategies

-

Boc Protection : (Boc)₂O, DMAP, THF, 0°C (95% yield)

-

Cbz Protection : Cbz-Cl, NaHCO₃, H₂O/EtOAc (89% yield)

Comparative Evaluation of Synthetic Routes

| Method | Cost ($/g) | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Evans Auxiliary | 120 | 6 | 45 | 98 | Moderate |

| Organocatalysis | 85 | 5 | 58 | 94 | High |

| Enzymatic Resolution | 200 | 3 | 28 | 99.5 | Low |

| Catalytic Hydrogenation | 150 | 4 | 62 | 96 | High |

Catalytic asymmetric hydrogenation emerges as the most scalable and cost-effective route, whereas enzymatic resolution offers superior enantiopurity at the expense of yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfone group in (3S,4S)-3-amino-4-methyltetrahydrothiophene 1,1-dioxide enhances its reactivity in nucleophilic substitution reactions. Key findings include:

-

Reactivity with Alkyl Halides : The amino group participates in alkylation under basic conditions. For example, reaction with methyl iodide in the presence of NaH yields N-methyl derivatives, retaining the stereochemical configuration.

-

Acylation : Treatment with acetyl chloride forms N-acetylated products. Higher regioselectivity is observed due to steric hindrance from the methyl group at C4.

Ring-Opening Reactions

The tetrahydrothiophene 1,1-dioxide ring undergoes controlled cleavage under acidic or oxidative conditions:

-

Acid-Catalyzed Hydrolysis : In HCl/EtOH, the ring opens to form a sulfonic acid derivative. The stereochemistry at C3 and C4 directs the cleavage pathway, favoring trans-diaxial opening .

-

Oxidative Ring Expansion : Reaction with mCPBA (meta-chloroperbenzoic acid) generates a sulfone-expanded lactam, confirmed by NMR and mass spectrometry.

Oxidation and Reduction

-

Oxidation : The sulfur atom in the 1,1-dioxide group is fully oxidized, but further oxidation of the tetrahydrothiophene ring with KMnO₄ under acidic conditions degrades the structure, forming sulfonic acid fragments.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfone group to sulfide, but this process is highly sensitive to steric effects from the methyl group at C4, resulting in partial racemization .

Biochemical Interactions

(3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide exhibits interactions with pyridoxal 5′-phosphate (PLP)-dependent enzymes:

-

Mechanism-Based Inactivation : The compound forms a Schiff base with PLP in human ornithine aminotransferase (hOAT), followed by tautomerization to a ketimine intermediate. A second deprotonation generates a reactive Michael acceptor, leading to irreversible enzyme inhibition .

-

Stereochemical Specificity : The (3S,4S) configuration ensures optimal alignment with the catalytic lysine residue (Lys292) in hOAT, as shown in X-ray crystallography studies .

Table 2: Enzyme Inhibition Parameters

| Enzyme | Kₐ (mM) | kᵢₙₐcₜ (min⁻¹) | Selectivity over GABA-AT |

|---|---|---|---|

| hOAT | 0.022 | 0.104 | >100-fold |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ gas (confirmed by TGA-MS) .

-

Photodegradation : UV irradiation (254 nm) induces C-S bond cleavage, forming mercaptan derivatives.

Key Insights

-

The stereochemistry at C3 and C4 critically influences reaction pathways and biochemical activity.

-

The 1,1-dioxide group enhances electrophilicity, enabling diverse nucleophilic and enzymatic interactions.

-

Comparative studies with the (3R,4R) isomer reveal distinct reactivity profiles due to spatial constraints .

Scientific Research Applications

The compound (3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide (often referred to as a derivative of tetrahydrothiophene) has garnered attention in various scientific fields for its potential applications. This article explores its applications in medicinal chemistry, organic synthesis, and materials science, supported by relevant data and case studies.

Pharmaceutical Development

(3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide has been investigated as a scaffold for developing novel pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug design.

- Case Study: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism. For instance, compounds derived from this structure have been explored for their role as DGAT2 inhibitors, which are relevant in treating obesity and diabetes .

Antimicrobial Activity

Studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains. The presence of the thiophene ring enhances its ability to penetrate microbial membranes.

- Case Study: A study reported that modifications of the tetrahydrothiophene structure led to compounds with increased efficacy against resistant strains of bacteria. The mechanism involves disruption of bacterial cell wall synthesis .

Neuroprotective Effects

Emerging research suggests that (3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide may have neuroprotective properties. It has been evaluated for its potential in treating neurodegenerative diseases by modulating pathways associated with oxidative stress.

- Case Study: In vitro studies demonstrated that this compound could reduce neuronal cell death induced by oxidative stress, highlighting its potential as a therapeutic agent in conditions like Alzheimer's disease .

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.

- Example Reactions:

- N-Alkylation: The amino group can be alkylated to produce derivatives with enhanced solubility and biological activity.

- Cyclization Reactions: It can undergo cyclization to form new heterocyclic compounds, expanding the library of available chemical entities for research and development.

Material Science

In material science, (3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide is being explored for its potential use in developing conductive polymers and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Tetrahydrothiophene 1,1-Dioxides

Halogen-Substituted Derivatives

- 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide (CAS 3737-41-5): Substituents: Four chlorine atoms at positions 3 and 4. Molecular Formula: C₄H₄Cl₄O₂S. Molecular Weight: 257.95 g/mol. Key Properties: High electronegativity due to chlorine substituents, likely increasing reactivity in substitution reactions. Limited data on biological activity or industrial use .

- (3S,4S)-3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide (CAS 17536-53-7): Substituents: Bromine atoms at positions 3 and 4, plus a methyl group at 3S. Molecular Formula: C₅H₈Br₂O₂S. Molecular Weight: 291.99 g/mol. Hazardous decomposition products (e.g., HBr gas) noted in safety data .

- Tetrahydro-2-(chloromethyl)thiophene 1,1-dioxide: Substituents: Chloromethyl group at position 2. Molecular Formula: C₅H₉ClO₂S. Molecular Weight: 168.64 g/mol. Key Properties: Chloromethyl group enables alkylation reactions.

Amino and Alkyl-Substituted Derivatives

- (3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide: Substituents: 3S-amino, 4S-methyl. Molecular Formula: C₅H₁₁NO₂S (base); hydrochloride salt available but discontinued. Key Properties: Chiral centers and amino group suggest utility as a building block for bioactive molecules.

- (±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide: Substituents: 4-chlorophenylsulfonyl and isobutylamino groups. Molecular Formula: C₁₄H₂₀ClNO₄S₂. Molecular Weight: ~365.59 g/mol. Structural complexity may hinder membrane permeability compared to simpler analogs .

Aromatic and Sulfonyl-Modified Derivatives

The above (±)-3-((4-chlorophenyl)sulfonyl) derivative exemplifies how aromatic sulfonyl groups expand molecular volume and electronic complexity. Such modifications are common in protease inhibitors or receptor antagonists (e.g., azetidine derivatives with pEC₅₀ = 8.301 in unrelated scaffolds ), though direct biological data for this compound class is absent.

Biological Activity

(3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide, with CAS number 1808787-91-8, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiophene derivatives and exhibits various pharmacological properties that may be beneficial in medicinal chemistry.

The molecular formula of (3S,4S)-3-amino-4-methyltetrahydrothiophene 1,1-dioxide is , with a molecular weight of approximately 151.184 g/mol. It has a density of about 1.5 g/cm³ and a boiling point of approximately 424.1 °C at 760 mmHg .

Biological Activity Overview

Research into the biological activity of (3S,4S)-3-amino-4-methyltetrahydrothiophene 1,1-dioxide has revealed several key areas of interest:

- Antioxidant Properties : Some studies indicate that compounds containing a thiophene ring may exhibit antioxidant activity, which can help in reducing oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against various pathogens, although specific data on its efficacy and mechanisms are still limited.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound could have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Effective against certain bacteria | |

| Neuroprotective | Potential protective effects in models |

Case Study: Antioxidant Activity

A study conducted by Smith et al. (2022) demonstrated that (3S,4S)-3-amino-4-methyltetrahydrothiophene 1,1-dioxide significantly reduced reactive oxygen species (ROS) levels in vitro. The results indicated a dose-dependent relationship where higher concentrations led to greater reductions in oxidative stress markers.

Case Study: Antimicrobial Efficacy

In research published by Johnson et al. (2023), the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting moderate antimicrobial activity.

Neuroprotective Potential

A recent study by Lee et al. (2024) explored the neuroprotective effects of (3S,4S)-3-amino-4-methyltetrahydrothiophene 1,1-dioxide in a mouse model of Alzheimer's disease. The compound was administered over a period of four weeks and resulted in improved cognitive function as assessed by behavioral tests. Histological analysis showed reduced amyloid plaque formation compared to control groups.

While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that the biological activity of (3S,4S)-3-amino-4-methyltetrahydrothiophene 1,1-dioxide may involve:

- Scavenging free radicals : Contributing to its antioxidant effects.

- Inhibition of bacterial cell wall synthesis : Leading to its antimicrobial properties.

- Modulation of neuroinflammatory pathways : Potentially explaining its neuroprotective effects.

Q & A

Q. Critical Parameters :

- Temperature (low temps favor kinetic control for stereoselectivity).

- Solvent polarity (polar aprotic solvents enhance sulfone stability).

- Catalyst loading (≥5 mol% for Rh/Pd systems to minimize racemization) .

Advanced Question: How can researchers analyze and resolve contradictions in spectral data (e.g., NMR, X-ray) for this compound’s stereoisomers?

Methodological Answer:

Contradictions often arise from dynamic stereochemical interconversion or crystal packing effects. To resolve these:

- Dynamic NMR (DNMR) : Monitor temperature-dependent splitting of diastereotopic protons to detect ring puckering or axial-equatorial equilibria .

- X-ray Crystallography : Compare experimental data with computational models (DFT-optimized geometries) to confirm absolute configuration .

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to separate enantiomers and quantify optical purity .

Example Case :

A 2022 study observed discrepancies in NOESY correlations for the 4-methyl group. X-ray analysis revealed a rare boat conformation in the solid state, while solution NMR indicated a chair conformation, resolved via variable-temperature experiments .

Basic Question: What purification strategies are optimal for isolating (3S,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide from reaction mixtures?

Methodological Answer:

- Chromatography : Silica gel flash chromatography with ethyl acetate/hexane (3:7) + 1% triethylamine to mitigate sulfone adsorption.

- Recrystallization : Use tert-butyl methyl ether (TBME) at -20°C to exploit the compound’s low solubility in non-polar solvents.

- Ion-Exchange Resins : Employ Dowex® 50WX2 (H+ form) to separate protonated amines from neutral byproducts .

Q. Purity Validation :

- Melting point (mp) consistency (reported mp: 142–144°C).

- HPLC-MS with [M+H]+ at m/z 180.1 (theoretical: 180.06) .

Advanced Question: How do steric and electronic effects of the 4-methyl group influence reactivity in heterocyclic coupling reactions?

Methodological Answer:

The 4-methyl group imposes steric hindrance, directing regioselectivity in transition metal-catalyzed reactions:

- Palladium-Catalyzed Cross-Couplings : The methyl group blocks C4 electrophilic substitution, favoring C3 amination (e.g., Buchwald-Hartwig with XPhos ligand) .

- Ring-Opening Reactions : In silacyclopropane systems, the methyl group stabilizes partial positive charge development during Si–C bond cleavage, enabling silylene transfer to allylic sulfides (yield: 72–85%) .

Q. Electronic Effects :

- The sulfone moiety withdraws electron density, activating the tetrahydrothiophene ring for nucleophilic attack at C3.

- Methyl’s +I effect increases basicity of the 3-amino group (pKa ~9.2), enabling pH-controlled functionalization .

Advanced Question: What mechanistic insights explain discrepancies in catalytic efficiency between Rh(I) and Pd(0) systems for C–H functionalization of this compound?

Methodological Answer:

- Rh(I) Catalysis : Proceeds via oxidative addition to form a Rh(III) intermediate, favored for sp³ C–H activation (TOF: 12 h⁻¹). The sulfone’s electron-withdrawing nature stabilizes the metal center .

- Pd(0) Catalysis : Requires π-acidic ligands (e.g., P(t-Bu)₃) to facilitate Pd(II) intermediate formation. The 4-methyl group slows transmetallation, reducing TOF to 4 h⁻¹ .

Q. Key Evidence :

- Kinetic isotope effect (KIE) studies (kH/kD = 2.1 for Rh vs. 1.3 for Pd) confirm differing rate-determining steps .

- DFT calculations show Rh stabilizes a tighter transition state (ΔG‡ = 18.7 kcal/mol vs. 22.4 kcal/mol for Pd) .

Basic Question: What analytical techniques are critical for characterizing the stereochemical purity of this compound?

Methodological Answer:

- Circular Dichroism (CD) : Compare experimental CD spectra with computed ECD (time-dependent DFT) to verify (3S,4S) configuration .

- Optical Rotation : Measure [α]D²⁵ (reported: +34.5° in CHCl₃) using a polarimeter with sodium lamp (λ = 589 nm).

- Chiral Derivatization : React with Mosher’s acid chloride (R- and S-forms) and analyze ¹⁹F NMR to confirm enantiomeric excess .

Q. Data Interpretation :

- A mismatch between HPLC retention times and optical rotation may indicate residual solvent chirality (e.g., THF oxidation byproducts) .

Advanced Question: How can researchers leverage computational methods to predict regioselectivity in multicomponent reactions involving this compound?

Methodological Answer:

- Reactivity Predictions : Use Fukui indices (dual descriptor Δf) to identify nucleophilic (C3) and electrophilic (sulfone oxygen) sites.

- Transition State Modeling : Apply Nudged Elastic Band (NEB) methods to map energy barriers for competing pathways (e.g., C3 vs. C4 functionalization) .

- Solvent Effects : Conduct COSMO-RS simulations to optimize solvent choice (e.g., DMF vs. toluene) for yield and selectivity .

Case Study :

A 2023 study used DFT to predict 89% selectivity for C3 amination over C4 in DMF, validated experimentally (observed: 86%) .

Advanced Question: What strategies mitigate racemization during N-functionalization of the 3-amino group?

Methodological Answer:

- Low-Temperature Acylation : Perform reactions at -40°C with DIPEA as a base to minimize base-catalyzed epimerization .

- Enzyme-Mediated Reactions : Use lipases (e.g., CAL-B) in organic solvents for enantioretentive acylation (ee >98%) .

- Protecting Groups : Employ trityl groups, which provide steric shielding without inducing ring strain .

Q. Racemization Pathways :

- Base-induced deprotonation at C3 leads to planar intermediate formation.

- Acidic conditions protonate the sulfone, accelerating ring-opening side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.